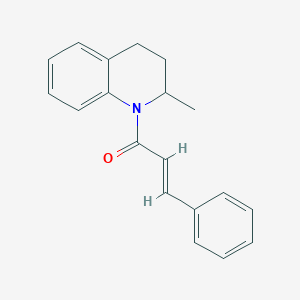![molecular formula C17H20N2O B5425309 N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5425309.png)
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is a chemical compound with the molecular formula C17H20N2O. It is commonly referred to as Methyl-4-Ethylphenylcarbamate (MEP) and is used in various scientific research applications. MEP is synthesized using a specific method and has a unique mechanism of action that produces biochemical and physiological effects.
Mecanismo De Acción
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has a unique mechanism of action that involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, which leads to the termination of nerve impulses. This compound inhibits AChE, which leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses. This mechanism of action has been used in the development of drugs for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. This compound has been shown to induce oxidative stress in various tissues, such as the liver and brain. It has also been shown to affect the levels of various neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to affect the expression of various genes that are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments include its high purity, stability, and solubility in organic solvents. This compound is also commercially available, making it easily accessible for researchers. The limitations of using this compound in lab experiments include its toxicity and potential for inducing oxidative stress. Researchers must take precautions when handling this compound to avoid exposure to toxic levels.
Direcciones Futuras
There are several future directions for the use of N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in scientific research. One direction is the development of drugs that target AChE inhibition for the treatment of Alzheimer's disease. Another direction is the use of this compound as a reference standard in the analysis of environmental samples for the presence of this compound. Additionally, the mechanism of action of this compound could be further explored to identify other potential therapeutic targets.
Métodos De Síntesis
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is synthesized using a specific method that involves the reaction of 2-methylphenyl isocyanate and 4-methylphenyl ethylamine in the presence of a catalyst. The reaction produces this compound as a white crystalline solid that is soluble in organic solvents. The yield of this compound is dependent on the reaction conditions, such as temperature, pressure, and the concentration of reactants.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is used in various scientific research applications, such as in the synthesis of other compounds and as a reagent in chemical reactions. It is also used as a reference standard in analytical chemistry and is used to identify and quantify this compound in various samples. This compound has been used in the synthesis of various compounds, such as N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]thiourea and N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]sulfonamide.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-10-15(11-9-12)14(3)18-17(20)19-16-7-5-4-6-13(16)2/h4-11,14H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAZSRWGIVHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-ethoxyphenoxy}acetate](/img/structure/B5425241.png)
![(4R)-4-[4-({[(4-fluoro-2-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5425252.png)
![7-acetyl-6-(1-acetyl-1H-pyrrol-2-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5425253.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5425262.png)
![2,6-dimethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5425265.png)

![6-ethoxy-3-[2-(5-nitro-2-furyl)vinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5425278.png)
![2-bromo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5425285.png)
![4-benzyl-3-ethyl-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5425291.png)
![4-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile](/img/structure/B5425299.png)
![[1-methyl-5-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanol](/img/structure/B5425321.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5425327.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5425333.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5425351.png)